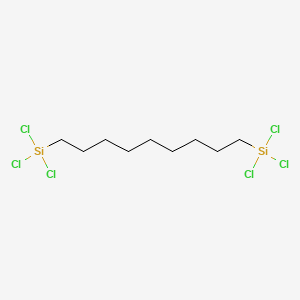

Silane, 1,9-nonanediylbis[trichloro-

説明

Its molecular formula is inferred as C₉H₁₈Cl₆Si₂, with a molecular weight of approximately 395.2 g/mol (extrapolated from the octane analog in ). This compound belongs to the class of bis(trichlorosilyl) alkanes, which are reactive intermediates used in surface modification, polymer synthesis, and crosslinking applications. The trichlorosilyl groups enable covalent bonding to hydroxylated surfaces (e.g., silicon, glass), making it valuable in self-assembled monolayer (SAM) formation for biosensors and nanomaterials .

特性

CAS番号 |

211987-65-4 |

|---|---|

分子式 |

C9H18Cl6Si2 |

分子量 |

395.1 g/mol |

IUPAC名 |

trichloro(9-trichlorosilylnonyl)silane |

InChI |

InChI=1S/C9H18Cl6Si2/c10-16(11,12)8-6-4-2-1-3-5-7-9-17(13,14)15/h1-9H2 |

InChIキー |

ZLPHJEHKWSCDAH-UHFFFAOYSA-N |

正規SMILES |

C(CCCC[Si](Cl)(Cl)Cl)CCCC[Si](Cl)(Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Silane, 1,9-nonanediylbis[trichloro-] typically involves the reaction of nonane with trichlorosilane under controlled conditions. The process can be summarized as follows:

Direct Chlorination: Nonane is reacted with trichlorosilane in the presence of a catalyst, usually at elevated temperatures.

Hydrolysis: The resulting product is then hydrolyzed to remove any unreacted trichlorosilane and other by-products.

Industrial Production Methods: In an industrial setting, the production of Silane, 1,9-nonanediylbis[trichloro-] involves large-scale chlorination reactors where nonane and trichlorosilane are continuously fed into the system. The reaction is carried out at high temperatures and pressures to ensure maximum yield. The product is then purified through distillation and other separation techniques to obtain the desired compound .

化学反応の分析

Types of Reactions: Silane, 1,9-nonanediylbis[trichloro-] undergoes various chemical reactions, including:

Nucleophilic Substitution: The trichlorosilane groups can be replaced by nucleophiles such as alcohols, amines, and thiols.

Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

Oxidation: Under certain conditions, the compound can be oxidized to form siloxanes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are used under mild conditions.

Hydrolysis: Water or aqueous solutions are used, often in the presence of a catalyst.

Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are used under controlled conditions.

Major Products:

Silanols: Formed during hydrolysis.

Siloxanes: Formed during oxidation.

Substituted Silanes: Formed during nucleophilic substitution

科学的研究の応用

Silane, 1,9-nonanediylbis[trichloro-] has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.

Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.

Medicine: Utilized in drug delivery systems and as a component in medical devices.

Industry: Applied in the production of coatings, adhesives, and sealants due to its strong bonding properties.

作用機序

The mechanism of action of Silane, 1,9-nonanediylbis[trichloro-] involves the formation of strong covalent bonds with both organic and inorganic substrates. The trichlorosilane groups react with hydroxyl groups on surfaces, forming siloxane bonds. This results in enhanced adhesion and durability of the treated surfaces. The compound’s ability to form stable bonds with a variety of materials makes it valuable in numerous applications .

類似化合物との比較

Structural and Molecular Properties

Key Observations :

- Chain Length Effects: Longer chains (e.g., C9 vs. C2) reduce volatility and increase hydrophobicity. The nonanediyl derivative is expected to be less volatile than the ethanediyl analog, aligning with trends observed in trichlorosilane derivatives .

Reactivity and Stability

- Hydrolysis: All bis(trichlorosilyl) alkanes undergo hydrolysis in the presence of moisture, releasing HCl and forming silanol (-SiOH) intermediates. Longer chains (C8, C9) may hydrolyze more slowly due to reduced accessibility of Si-Cl bonds, whereas shorter chains (C2) react rapidly .

- SAM Formation : In surface modification, longer chains (C9) provide more stable SAMs due to stronger van der Waals interactions between adjacent alkyl chains. This stability is critical for biosensor applications requiring robust probe immobilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。